(5-Bromo-2-fluoro-phenyl)-hydrazine
Overview
Description
“(5-Bromo-2-fluoro-phenyl)-hydrazine” is a chemical compound with the molecular formula C6H6BrFN2 . It has a molecular weight of 205.03 and is an off-white solid . The compound is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-fluoro-phenyl)-hydrazine” is 1S/C6H6BrFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 . This indicates the presence of bromine, fluorine, and nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
“(5-Bromo-2-fluoro-phenyl)-hydrazine” is an off-white solid . It is stored at temperatures between 0-5°C .Scientific Research Applications
Fluorescent Probes for Biological and Environmental Analysis : One application involves using derivatives of hydrazine in designing fluorescent probes. For instance, a study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting N2H4, a derivative of hydrazine, using dicyanoisophorone as the fluorescent group. This probe exhibited low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in biological samples like HeLa cells and zebrafish, and for environmental water systems detection (Zhu et al., 2019).
Synthesis of Pharmaceutical Compounds : Hydrazine compounds are used in synthesizing various pharmaceutical compounds. For example, Havannavar et al. (2014) described the synthesis of pyrazole derivatives using phenyl hydrazone, highlighting the role of hydrazine derivatives in pharmaceutical manufacturing (Havannavar, Nargund, & Narasu, 2014).
Antimicrobial Activities : Dinnimath et al. (2011) synthesized thiazolidin-4-ones using hydrazine compounds and tested them for antibacterial, antifungal, and antitubercular activities, demonstrating the potential of hydrazine derivatives in developing antimicrobial agents (Dinnimath, Shashank, Hipparagi, & Gowda, 2011).
Modeling and Docking Studies for Drug Development : Hydrazine derivatives are used in molecular modeling and docking studies, which are crucial for drug discovery. Mary et al. (2021) performed such studies on hydrazine derivatives to predict their antitumor activity, demonstrating the compounds' stability and potential as pharmaceuticals (Mary, Mary, Resmi, Sarala, Yadav, & Celik, 2021).
Corrosion Inhibition : Hydrazine compounds are also used in corrosion inhibition. Yadav, Sharma, and Sarkar (2015) studied the corrosion inhibition performance of synthesized hydrazine compounds on steel, highlighting the use of these compounds in protecting materials (Yadav, Sharma, & Sarkar, 2015).
Chemical Sensing : In another application, Li et al. (2021) used a molecule derived from hydrazine for chemical sensing, specifically for detecting N2H4, demonstrating the compound's utility in environmental monitoring (Li, Li, Chen, Qiao, Liu, Zhou, Liu, & Wang, 2021).
properties
IUPAC Name |
(5-bromo-2-fluorophenyl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMEIHSSSLZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluorophenyl)hydrazine |
Synthesis routes and methods
Procedure details
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